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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the tachykinin NK2 receptor agonist

GR 64349 with other relevant agonists, focusing on their performance based on available

experimental data. The information is intended to assist researchers in making informed

decisions for their pharmacological studies and drug development programs.

Introduction to Tachykinin NK2 Receptor Agonists
The tachykinin neurokinin-2 (NK2) receptor is a G-protein coupled receptor (GPCR) that plays

a crucial role in various physiological processes, including smooth muscle contraction,

inflammation, and nociception. Agonists of the NK2 receptor, such as the endogenous ligand

Neurokinin A (NKA), have been investigated for their therapeutic potential in conditions like

gastrointestinal and urinary bladder motility disorders. The development of selective and potent

synthetic agonists is a key area of research to harness the therapeutic benefits while

minimizing off-target effects. This guide focuses on GR 64349, a highly selective NK2 receptor

agonist, and compares its pharmacological profile with other notable agonists.

Quantitative Comparison of NK2 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of GR 64349 and

other key NK2 receptor agonists from various in vitro assays. This data is crucial for

understanding the relative performance and selectivity of these compounds.
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Table 1: Radioligand Binding Affinity at Human NK1 and NK2 Receptors

Compound NK2 Receptor (pKi) NK1 Receptor (pKi)
Selectivity (NK1 Ki
/ NK2 Ki)

GR 64349 7.77 ± 0.10[1][2][3] < 5[1][2][3] ~1,300-fold[2]

Neurokinin A (NKA) 8.80 ± 0.04 7.63 ± 0.05 15-fold[2]

Substance P 6.51 ± 0.05 8.65 ± 0.02
0.07-fold (NK1

selective)[2]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Functional Potency in IP-1 Accumulation Assay in CHO Cells Expressing Human

Receptors

Compound
NK2 Receptor
(pEC50)

NK1 Receptor
(pEC50)

Selectivity (NK1
EC50 / NK2 EC50)

GR 64349 9.10 ± 0.16[1][2][3] 5.95 ± 0.80[1][2][3] 1,400-fold[2]

Neurokinin A (NKA) 9.07 ± 0.12 8.01 ± 0.08 11-fold[2]

Substance P
7.20 ± 0.05 (partial

agonist)[1][4]
8.93 ± 0.03

0.02-fold (NK1

selective)[2]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher

pEC50 value indicates greater potency.

Table 3: Functional Potency in Intracellular Calcium Mobilization Assay in CHO Cells

Expressing Human Receptors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.researchgate.net/figure/Concentration-response-curves-for-GR64349-NKA-and-substance-P-on-IP-1-accumulation_fig1_335355862
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
NK2 Receptor
(pEC50)

NK1 Receptor
(pEC50)

Selectivity (NK1
EC50 / NK2 EC50)

GR 64349 9.27 ± 0.26[1][2][3] 6.55 ± 0.16[1][2][3] 500-fold[2]

Neurokinin A (NKA) 9.24 ± 0.13 8.24 ± 0.09 10-fold[2]

Substance P 7.02 ± 0.06 9.38 ± 0.07
0.04-fold (NK1

selective)[2]

Table 4: Functional Potency in cAMP Synthesis Assay in CHO Cells Expressing Human

Receptors

Compound
NK2 Receptor
(pEC50)

NK1 Receptor
(pEC50)

Selectivity (NK1
EC50 / NK2 EC50)

GR 64349 10.66 ± 0.27[1][2][3] 7.71 ± 0.41[1][2][3] 900-fold[2]

Neurokinin A (NKA) 10.36 ± 0.11 8.00 ± 0.12 229-fold[2]

Substance P 8.87 ± 0.08 9.77 ± 0.12
0.13-fold (NK1

selective)[2]

Performance Comparison
GR 64349 consistently demonstrates exceptional selectivity for the NK2 receptor over the NK1

receptor across all tested modalities, ranging from approximately 500- to 1,400-fold.[2] This

high degree of selectivity is a significant advantage, as activation of the NK1 receptor is

associated with undesirable side effects such as hypotension and emesis.[5] In functional

assays, GR 64349 acts as a potent full agonist at the NK2 receptor, with pEC50 values in the

nanomolar to sub-nanomolar range.[1][2][3]

Neurokinin A (NKA), the endogenous agonist, is potent at the NK2 receptor but exhibits

significantly lower selectivity compared to GR 64349, with only a 10- to 229-fold preference for

the NK2 receptor depending on the assay.[2]

Substance P, the preferential endogenous ligand for the NK1 receptor, shows much lower

affinity and potency at the NK2 receptor and acts as a partial agonist in the IP-1 accumulation
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assay.[1][4]

[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is another potent and selective synthetic NK2

receptor agonist. While direct side-by-side comparative data with GR 64349 in the same

functional assays are limited in the public domain, studies have shown it to be approximately

74- to 105-fold more selective for NK2 over NK1 receptors in calcium mobilization assays.[6] In

vivo studies have demonstrated that LMN-NKA induces urination and defecation through NK2

receptor activation, while higher doses can lead to NK1 receptor-mediated side effects like

flushing and hypotension.[5][6][7] Notably, preliminary in vivo experiments in anesthetized rats

suggest that GR 64349 can increase bladder and colorectal pressure without inducing

hypotension, a significant advantage over LMN-NKA.[2]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental

procedures used to characterize these agonists, the following diagrams illustrate the NK2

receptor signaling cascade and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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